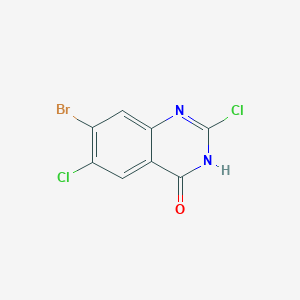

7-Bromo-2,6-dichloroquinazolin-4(1H)-one

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are fundamental to contemporary chemical research, forming the structural core of countless natural products, pharmaceuticals, and advanced materials. nih.gov Their prevalence in biological systems, such as in the nucleobases of DNA and RNA, underscores their profound importance. In medicinal chemistry, these scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets, offering a versatile framework for the design and development of new therapeutic agents. researchgate.net The presence of nitrogen atoms within the ring structure imparts unique electronic properties, influences molecular geometry, and provides sites for hydrogen bonding, all of which are critical for molecular recognition and biological activity.

Historical Development and Evolution of Quinazolinone Chemistry

The history of quinazolinone chemistry dates back to the 19th century, with early syntheses laying the groundwork for a vast and diverse field of study. Over the decades, the development of new synthetic methodologies has enabled chemists to construct increasingly complex quinazolinone derivatives with a high degree of control over their substitution patterns. This has led to the discovery of numerous compounds with a wide spectrum of pharmacological activities. The evolution of this field has been marked by a continuous effort to understand the structure-activity relationships of these compounds, driving the synthesis of new analogues with improved properties.

Structural Framework of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one within the Quinazolinone Family

The molecular architecture of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one is characterized by a bicyclic system where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. The core of this molecule is the quinazolin-4(1H)-one structure. This particular derivative is distinguished by the presence of three halogen substituents: a bromine atom at the 7-position and chlorine atoms at the 2- and 6-positions of the quinazolinone ring. The "(1H)" designation indicates that the nitrogen at position 1 is protonated. The strategic placement of these electronegative halogen atoms is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and potential for intermolecular interactions.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Quinazolin-4(1H)-one |

| Substituent at C2 | Chlorine |

| Substituent at C6 | Chlorine |

| Substituent at C7 | Bromine |

| Position of Protonation | N1 |

Academic Research Landscape and Rationale for Investigating 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

The academic interest in halogenated quinazolinones is driven by the significant impact that halogen substituents can have on the biological activity and pharmacokinetic properties of a molecule. researchgate.netresearchgate.net The introduction of halogens can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability. nbinno.com While a substantial body of research exists on various substituted quinazolinones, a detailed investigation into 7-Bromo-2,6-dichloroquinazolin-4(1H)-one appears to be limited in publicly accessible scientific literature. The rationale for its investigation lies in the systematic exploration of how different patterns of halogenation on the quinazolinone scaffold affect its chemical reactivity and biological potential. The unique combination of bromo and chloro substituents at specific positions in this molecule makes it a valuable candidate for further study to expand the understanding of structure-activity relationships within this chemical class.

Overview of Scholarly Objectives and Contributions

The primary scholarly objective concerning a compound like 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would be to synthesize and characterize it, followed by an evaluation of its chemical and physical properties. A key contribution of such research would be to provide the scientific community with a detailed understanding of this specific molecule, thereby enriching the chemical space of known quinazolinone derivatives. Furthermore, investigations into its potential applications, for instance, as a building block in organic synthesis or as a scaffold for the development of new bioactive molecules, would be of significant interest. The data generated from such studies would contribute to the broader knowledge base of heterocyclic chemistry and could inform the design of future research in this area.

A summary of the basic chemical data for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one is provided in the table below.

| Identifier | Value |

| Chemical Name | 7-Bromo-2,6-dichloroquinazolin-4(1H)-one |

| CAS Number | 305593-01-3 |

| Molecular Formula | C₈H₃BrCl₂N₂O |

| Molecular Weight | 313.93 g/mol |

| Canonical SMILES | C1=C(C=C2C(=C1Cl)C(=O)NC(=N2)Cl)Br |

Properties

Molecular Formula |

C8H3BrCl2N2O |

|---|---|

Molecular Weight |

293.93 g/mol |

IUPAC Name |

7-bromo-2,6-dichloro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H3BrCl2N2O/c9-4-2-6-3(1-5(4)10)7(14)13-8(11)12-6/h1-2H,(H,12,13,14) |

InChI Key |

NNELEPHJMZYVQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(NC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 2,6 Dichloroquinazolin 4 1h One

Retrosynthetic Analysis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

A retrosynthetic analysis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one reveals several plausible synthetic disconnections. The most common strategies for the formation of the quinazolinone ring system involve the cyclization of a suitably substituted anthranilamide derivative or the annulation of an ortho-halobenzamide.

Scheme 1: Retrosynthetic Disconnections for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

Pathway A: The Anthranilamide Approach. This disconnection breaks the N1-C2 and the C4-N3 bonds, leading to a key intermediate, a highly substituted 2-aminobenzamide (B116534) (specifically, 2-amino-4-bromo-3,5-dichlorobenzamide). This intermediate would then require a one-carbon source to form the C2 of the quinazolinone ring. This is a widely employed and versatile method for quinazolinone synthesis.

Pathway B: The ortho-Halobenzamide Annulation. This alternative disconnection at the N3-C4 and C2-N1 bonds suggests a starting material of a halogenated ortho-halobenzamide . This precursor would then undergo an annulation reaction with a reagent providing the N1 and C2 atoms, such as formamidine (B1211174) or a related synthon.

The feasibility of each pathway is contingent on the availability and synthesis of the requisite precursors, which are themselves complex halogenated aromatic compounds.

Precursor Synthesis and Intermediate Compound Derivations

The successful synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one is critically dependent on the efficient preparation of its key precursors. This section details the synthetic strategies for obtaining the necessary halogenated anthranilamides and the functionalization of starting materials for cyclization.

The primary precursor for Pathway A is 2-amino-4-bromo-3,5-dichlorobenzamide (B6194199). The synthesis of such a polysubstituted aniline (B41778) derivative requires a multi-step approach, often starting from simpler, commercially available halogenated aromatics. One potential route begins with the halogenation of a suitable aniline or benzoic acid derivative.

The halogenation of 2-aminobenzamide itself can be a direct approach to introduce the required halogen substituents. The reaction conditions can be controlled to achieve the desired degree of halogenation.

Table 1: Potential Halogenation Reactions for the Synthesis of Precursors

| Starting Material | Reagent(s) | Product |

| 2-Aminobenzamide | N-Bromosuccinimide (NBS) | Brominated 2-aminobenzamide |

| 2-Aminobenzamide | N-Chlorosuccinimide (NCS) | Chlorinated 2-aminobenzamide |

| Substituted Aniline | Bromine in Acetic Acid | Brominated Aniline |

A plausible synthetic sequence could start from a commercially available dichloroaniline. For instance, the bromination of 2,6-dichloroaniline (B118687) would need to be selective to yield the desired 4-bromo-2,6-dichloroaniline. Subsequent steps would involve the introduction of a carboxyl or amide functionality at the 1-position.

Alternatively, a process starting from a substituted acetanilide (B955) can be envisioned. The protection of the amino group as an acetanilide allows for regioselective halogenation, followed by hydrolysis to reveal the amine and subsequent functional group manipulations to form the benzamide.

Once the key intermediate, 2-amino-4-bromo-3,5-dichlorobenzamide, is synthesized, it must be functionalized to facilitate the cyclization to the quinazolinone core. This typically involves a reaction with a one-carbon electrophile that will become the C2 of the heterocyclic ring.

Common reagents for this transformation include:

Formic acid: Dehydrative cyclization with formic acid is a classic method.

Triethyl orthoformate: This reagent, often used in the presence of an acid catalyst, provides a methoxyethanimidate intermediate that readily cyclizes.

Formamide (B127407): Heating the anthranilamide with formamide can directly lead to the quinazolinone.

The choice of reagent can be influenced by the reactivity of the substituted anthranilamide and the desired reaction conditions.

Direct Synthesis Approaches to the Quinazolinone Core

Direct synthesis approaches aim to construct the quinazolinone ring in a single or a few convergent steps from readily available precursors. These methods often rely on condensation or annulation reactions.

This is one of the most prevalent methods for quinazolinone synthesis. The cyclocondensation of an o-aminobenzamide with a suitable one-carbon source is a versatile and high-yielding approach. In the context of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, this would involve the reaction of 2-amino-4-bromo-3,5-dichlorobenzamide with various C1 synthons.

Table 2: Reagents for Cyclocondensation of o-Aminobenzamides

| C1 Synthon | Typical Conditions |

| Formic Acid | Reflux |

| Triethyl Orthoformate | Acetic anhydride (B1165640) or acid catalyst, reflux |

| Formamide | High temperature (150-180 °C) |

| Dichloromethane | Phase-transfer catalysis |

The reaction proceeds via the initial formation of an N-formyl derivative or a related intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final quinazolinone product. The presence of multiple halogen substituents on the aromatic ring can influence the reactivity of the amino and amide groups, potentially requiring more forcing reaction conditions.

Annulation reactions starting from ortho-halobenzamides provide an alternative and powerful route to quinazolinones. This approach is particularly useful when the corresponding anthranilamide is difficult to prepare or handle. For the synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, a plausible starting material would be a 2,4-dibromo-3,5-dichlorobenzamide or a similar polyhalogenated benzamide.

The annulation can be achieved by reacting the ortho-halobenzamide with a nitrogen-containing reagent that provides the N1 and C2 atoms of the quinazolinone ring. A particularly relevant example is the reaction with formamidine acetate (B1210297), often in the presence of a base and a suitable solvent. Copper-catalyzed conditions are also frequently employed for such annulation reactions.

A notable one-step synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, has been reported from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate. This suggests that a similar strategy could be applicable for the synthesis of the target molecule, potentially starting from 2,4-dibromo-3,5-dichlorobenzoic acid.

Table 3: Potential Annulation Reaction Components

| ortho-Halobenzamide Precursor | Annulating Reagent | Catalyst/Conditions |

| 2,4-Dibromo-3,5-dichlorobenzamide | Formamidine Acetate | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| 2,4-Dibromo-3,5-dichlorobenzamide | Benzylamine, Oxidant | Copper catalyst (e.g., CuI) |

| 2,4-Dibromo-3,5-dichlorobenzamide | Nitriles | Lewis acid (e.g., Cu(OAc)2), Base (e.g., t-BuOK) |

These annulation reactions often proceed through a series of steps, including nucleophilic aromatic substitution, condensation, and cyclization, to build the quinazolinone scaffold. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single step. For the synthesis of quinazolinone derivatives, MCRs can be particularly advantageous.

One plausible multi-component strategy for the synthesis of a precursor to 7-Bromo-2,6-dichloroquinazolin-4(1H)-one could involve the reaction of a suitably substituted anthranilic acid derivative, a nitrogen source, and a carbonyl compound. For instance, a three-component reaction of an appropriately substituted isatoic anhydride, an amine, and an aldehyde could be envisioned. researchgate.netresearchgate.net Specifically, starting with an isatoic anhydride bearing the 7-bromo and 6-chloro substitution pattern would be a direct approach.

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed for the rapid synthesis of diverse substituted polycyclic quinazolinones. acs.orgnih.gov This reaction typically involves an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. To construct the 7-bromo-6-chloro-quinazolinone core, a 2-aminobenzoic acid derivative with the desired halogenation pattern could be used as the carboxylic acid component. The subsequent cyclization of the Ugi adduct would lead to the quinazolinone ring system. While direct synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one via a one-pot MCR might be challenging due to the required substitution pattern, these methods provide a versatile platform for generating a library of related compounds.

A general representation of a three-component reaction for quinazolinone synthesis is depicted below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Isatoic Anhydride | Amine | Aldehyde | Acid or Base catalyst | 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one |

| Anthranilamide | Aldehyde | Oxidant | Various | 2-Substituted-quinazolin-4(3H)-one |

This table represents generalized multi-component reaction pathways for the synthesis of quinazolinone derivatives.

Catalytic Strategies for Quinazolinone Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been developed for the construction of the quinazolinone scaffold.

Transition metals are widely used to catalyze the formation of quinazolinones through various coupling and cyclization reactions. For the synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, a key step would be the formation of the heterocyclic ring from a substituted aniline or benzoic acid derivative.

A Chinese patent (CN114436974A) describes a one-step synthesis of the related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate using a cuprous salt (cuprous chloride or cuprous bromide) as a catalyst in acetonitrile (B52724). google.com This suggests that a copper-catalyzed approach could be a viable route for constructing the 7-bromo-6-chloro substituted quinazolinone core. The introduction of the 2-chloro substituent might be achieved in a subsequent step or by using a different starting material that already contains this functionality.

Palladium-catalyzed reactions are also prominent in quinazolinone synthesis. For instance, a palladium-catalyzed annulation of Ugi-4CR adducts has been used to synthesize polycyclic quinazolinones. acs.orgnih.gov This approach could potentially be adapted for the synthesis of the target molecule by choosing the appropriate starting materials.

The following table summarizes some transition metal-catalyzed reactions for quinazolinone synthesis:

| Catalyst | Reactants | Reaction Type | Reference |

| Cuprous salts (CuCl, CuBr) | 2,4-dibromo-5-chlorobenzoic acid, formamidine acetate | Cyclization | CN114436974A google.com |

| Palladium(II) acetate | Ugi-4CR adducts | Annulation | acs.orgnih.gov |

This table provides examples of transition metal-catalyzed strategies applicable to the synthesis of substituted quinazolinones.

A plausible route could involve the acid-catalyzed cyclization of a 2-amino-4-bromo-5-chlorobenzamide (B581837) derivative with a suitable C1 or C2 synthon. Base-promoted cyclizations are also known, particularly in the final ring-closing step of certain synthetic sequences.

Oxidative cyclization is a common strategy for the synthesis of quinazolinones, often starting from 2-aminobenzamides and aldehydes or alcohols. The intermediate dihydroquinazolinone is oxidized to the final product in the presence of an oxidizing agent. Various oxidants such as potassium permanganate, manganese dioxide, or even molecular oxygen with a suitable catalyst can be used.

A notable example is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which leads to the formation of polycyclic quinazolinone derivatives. nih.gov While this specific reaction may not directly yield the target compound, it highlights the utility of hypervalent iodine reagents in promoting oxidative cyclizations within the quinazolinone framework. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid over-oxidation or side reactions, especially with the presence of sensitive halogen substituents on the aromatic ring.

Reaction Condition Optimization for High Yield and Selectivity

Optimizing reaction conditions is critical for achieving high yields and selectivity in the synthesis of polysubstituted quinazolinones like 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing solubility, reaction rates, and selectivity. In the synthesis of quinazolinones, a variety of solvents have been employed, and their effects have been documented.

For instance, in the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone described in patent CN114436974A, acetonitrile is used as the solvent. google.com Other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also commonly used in quinazolinone synthesis, particularly in transition metal-catalyzed reactions. researchgate.net In some cases, greener solvents like ethanol (B145695) or even water have been successfully utilized, especially in multi-component reactions. researchgate.net The use of bio-sourced solvents like pinane (B1207555) under microwave irradiation has also been explored as a sustainable approach. rsc.org

The following table illustrates the effect of different solvents on the synthesis of quinazolinone derivatives in various reaction systems:

| Reaction Type | Solvent | Effect | Reference |

| Copper-catalyzed cyclization | Acetonitrile | Effective for the formation of 7-bromo-6-chloro-4(3H)-quinazolinone | CN114436974A google.com |

| Condensation of 2-aminobenzamide and benzylamine | DMSO | Acts as both solvent and catalyst/oxidant | researchgate.net |

| Three-component reaction | EtOH/H₂O | Green and effective for quinazolinone synthesis | researchgate.net |

| Microwave-assisted synthesis | Pinane | Sustainable solvent favoring cyclization | rsc.org |

This table showcases the evaluation of different solvent systems in the synthesis of quinazolinone derivatives.

The selection of an optimal solvent system for the synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would depend on the specific synthetic route chosen. Factors such as the solubility of the starting materials and reagents, the reaction temperature, and the nature of the catalyst would all need to be considered to maximize the yield and purity of the final product.

Temperature and Pressure Profiling

Temperature is a critical parameter in the synthesis of quinazolinone cores, influencing reaction rates, yields, and the formation of byproducts. While specific temperature and pressure profiling data for the synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar compounds, such as 7-bromo-6-chloro-4(3H)-quinazolinone.

In a typical synthesis of a related bromo-chloro-quinazolinone, the reaction is conducted at an elevated temperature, generally in the range of 76-120 °C. researchgate.net This temperature range is crucial for driving the condensation and cyclization steps. The reaction is typically carried out under reflux conditions, which implies that the pressure is the vapor pressure of the solvent at its boiling point. The use of sealed-vessel microwave reactors could allow for temperatures to exceed the atmospheric boiling point of the solvent, potentially accelerating the reaction, a technique that has been successfully applied to other quinazolinone syntheses.

A hypothetical temperature profiling study for the synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, likely starting from a 2-amino-4-bromo-5-chlorobenzoic acid derivative, would involve monitoring the reaction progress at various temperatures to identify the optimal balance between reaction rate and impurity formation.

Table 1: Hypothetical Temperature Profiling for the Synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 80 | 24 | 65 | 95 |

| 100 | 12 | 80 | 92 |

| 120 | 8 | 85 | 88 |

This table is illustrative and based on general principles of quinazolinone synthesis.

Catalyst Loading and Ligand Effects

The synthesis of quinazolinones can often be facilitated by catalysts, particularly transition metals like copper and ruthenium. For the synthesis of halogenated quinazolinones, copper catalysts are frequently employed. In the synthesis of the related 7-bromo-6-chloro-4(3H)-quinazolinone, a dual catalyst system is utilized, comprising a primary copper catalyst (such as cuprous chloride, cuprous bromide, or cuprous oxide) and a co-catalyst (sodium iodide or potassium iodide). researchgate.net

The loading of the copper catalyst is a critical parameter. While specific studies on 7-Bromo-2,6-dichloroquinazolin-4(1H)-one are not available, in analogous syntheses, the mass ratio of the starting benzoic acid derivative to the copper catalyst is carefully controlled. researchgate.net Ligand effects, while not explicitly detailed for this specific synthesis, are a known factor in copper-catalyzed reactions and can influence the solubility, stability, and reactivity of the catalytic species.

Table 2: Catalyst Loading in a Representative Synthesis of a Bromo-Chloro-Quinazolinone

| Catalyst 1 | Loading (g per 100g starting material) | Catalyst 2 | Loading (g per 100g starting material) |

|---|---|---|---|

| Cuprous Chloride | 3 | Potassium Iodide | 3 |

Data is derived from the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone. researchgate.net

Reaction Time and Work-up Procedure Refinements

The reaction time for the synthesis of halogenated quinazolinones is typically in the range of 12 to 20 hours when conducted under conventional heating. researchgate.net Microwave-assisted syntheses have been shown to significantly reduce reaction times in the formation of other quinazolinone derivatives.

The work-up procedure for isolating 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would likely follow a standard protocol for related compounds. This typically involves cooling the reaction mixture, followed by filtration to remove the catalyst and other insoluble materials. The filter cake is then treated with water, and the pH is adjusted to precipitate the product. An activated carbon treatment may be employed for decolorization. The final product is then collected by filtration and dried.

Refinements to the work-up procedure could include optimizing the pH for precipitation to maximize yield and purity, exploring different solvents for washing the crude product to remove specific impurities, and evaluating crystallization conditions for further purification.

Mechanistic Investigations of Synthetic Pathways

Detailed Reaction Mechanism Elucidation

The synthesis of a 4(1H)-quinazolinone typically proceeds through the condensation of an anthranilic acid derivative with a source of the C2 and N3 atoms of the quinazolinone ring. In the case of using formamidine acetate with 2-amino-4-bromo-5-chlorobenzoic acid, the proposed mechanism would involve the following key steps:

Amidine Formation: The amino group of the anthranilic acid derivative attacks the formamidine, leading to the formation of an N-amidinyl-2-aminobenzoic acid intermediate.

Intramolecular Cyclization: The newly formed amidine nitrogen then acts as a nucleophile, attacking the carboxylic acid carbonyl group to form a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the final quinazolinone ring.

The chlorination at the 2-position would likely be a subsequent step, potentially involving the treatment of the 7-bromo-6-chloro-quinazolin-4(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This would convert the 4-oxo group to a 4-chloro substituent and the N1-H to a 2-chloro substituent, although this would lead to a quinazoline (B50416), not a quinazolin-4(1H)-one. To obtain the target molecule, a more plausible route would involve starting with a precursor that already contains the 2-chloro substituent or a group that can be converted to it.

Kinetic Studies and Rate-Determining Steps

Kinetic studies on the formation of the quinazolinone ring generally indicate that the rate of the reaction is dependent on the concentration of both the anthranilic acid derivative and the C1/N-C1 source. The rate-determining step is often proposed to be the intramolecular cyclization, which can be influenced by the electronic nature of the substituents on the anthranilic acid ring. Electron-withdrawing groups, such as the bromo and chloro substituents in the case of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, may affect the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbonyl carbon.

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates can provide strong evidence for a proposed reaction mechanism. In the synthesis of quinazolinones, the N-acylanthranilamide or N-amidinylanthranilic acid intermediates are often proposed. Under certain conditions, these intermediates can be isolated and characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. For the synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, the isolation of the corresponding N-amidinyl-2-amino-4-bromo-5-chlorobenzoic acid would be a key piece of evidence to support the proposed pathway.

Spectroscopic Probing of Reaction Progress

Monitoring the progress of chemical reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is formed. Spectroscopic techniques are powerful tools for this purpose, as they can provide real-time or near-real-time information about the molecular structures of the species present in a reaction mixture. In the synthesis and subsequent transformations of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, several spectroscopic methods can be employed to track the consumption of reactants and the formation of products.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for monitoring reactions that involve changes in functional groups. During the synthesis of the quinazolinone ring, characteristic vibrational bands appear or disappear, allowing for qualitative and semi-quantitative assessment of the reaction's progress.

For instance, in a typical synthesis starting from an appropriately substituted anthranilic acid derivative, the disappearance of the broad O-H and N-H stretching bands of the starting material and the concurrent appearance of the sharp C=O stretching vibration of the quinazolinone ring are key indicators. The carbonyl (C=O) group of the quinazolinone core typically shows a strong absorption peak around 1680 cm⁻¹. mdpi.com By taking aliquots from the reaction mixture at different time intervals and analyzing them via FT-IR, one can observe the growth of this carbonyl peak relative to the diminishing peaks of the reactants.

Below is a table illustrating the key FT-IR vibrational frequencies that would be monitored during a hypothetical synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Amine (Reactant) | N-H Stretch | 3300-3500 | Disappears |

| Carboxylic Acid (Reactant) | O-H Stretch | 2500-3300 (broad) | Disappears |

| Carbonyl (Product) | C=O Stretch | 1670-1690 | Appears and increases in intensity |

| Aromatic Ring | C=C Stretch | 1400-1600 | Peaks shift and change pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information about the molecules in a reaction mixture. It is one of the most definitive methods for tracking reaction progress and confirming the structure of the final product.

¹H NMR: By acquiring ¹H NMR spectra of the reaction mixture over time, one can monitor the disappearance of proton signals corresponding to the starting materials and the emergence of new signals characteristic of the 7-Bromo-2,6-dichloroquinazolin-4(1H)-one product. For example, the chemical shifts of the aromatic protons will change significantly as the electronic environment is altered by the formation of the heterocyclic ring.

¹³C NMR: Similarly, ¹³C NMR spectroscopy can be used to observe changes in the carbon skeleton of the molecule. The appearance of a signal in the range of 160-162 ppm is a clear indicator of the formation of the carbonyl carbon in the quinazolinone ring. mdpi.com Other distinct signals for the aromatic carbons of the product will also appear as the reaction proceeds.

The following table provides a hypothetical comparison of expected ¹³C NMR chemical shifts for a starting material versus the product.

| Carbon Atom | Reactant (e.g., Substituted Anthranilamide) | Product (7-Bromo-2,6-dichloroquinazolin-4(1H)-one) |

| Carbonyl (Amide) | ~168 ppm | - |

| Carbonyl (Quinazolinone) | - | ~161 ppm |

| Aromatic Carbons | 110-150 ppm | 110-160 ppm (with distinct shifts) |

| C-Br | ~115 ppm | ~118 ppm |

| C-Cl | ~125 ppm | ~130 ppm and ~150 ppm |

Other Spectroscopic Methods

Mass Spectrometry (MS): While not a form of spectroscopy in the traditional sense, mass spectrometry is frequently used to monitor reaction progress. By taking small samples from the reaction vessel and analyzing them (often by techniques like LC-MS), one can track the decrease in the intensity of the molecular ion peak of the starting material and the increase in the intensity of the molecular ion peak corresponding to 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

By employing these spectroscopic techniques, chemists can gain a comprehensive understanding of the reaction dynamics, helping to establish optimal conditions and ensure the efficient synthesis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

Derivatization and Structural Diversification of 7 Bromo 2,6 Dichloroquinazolin 4 1h One

Functional Group Interconversions on the Quinazolinone Scaffold

The inherent functional groups of the 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, particularly the lactam moiety and the halogen atoms, are amenable to a variety of interconversions. These transformations are foundational for creating a diverse library of compounds from this single precursor.

The electronic properties of the bromine and chlorine atoms on the quinazolinone ring influence the regioselectivity of further chemical modifications. The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution, but they serve as excellent leaving groups for nucleophilic aromatic substitution and are prime sites for metal-catalyzed reactions. mdpi.comresearchgate.net The existing halogen pattern can direct subsequent halogenation or other functionalizations, although direct C-H functionalization on such a halogen-rich scaffold is less common compared to cross-coupling approaches. bohrium.comresearchgate.net In related heterocyclic systems, existing halogens can sterically and electronically guide the position of incoming groups. researchgate.net For instance, the inductive effect of a halogen atom can render a meta-positioned fluorine atom susceptible to nucleophilic displacement. mdpi.com

The quinazolinone scaffold contains a secondary amine (lactam N-H) that can participate in various reactions. While direct esterification at this position is not typical, N-alkylation or N-arylation are common transformations. The lactam nitrogen can be deprotonated with a suitable base and reacted with alkyl or aryl halides.

More relevant are amidation and esterification reactions performed on derivatives of the quinazolinone core. For example, if one of the halogen atoms is converted to a carboxylic acid group via methods like lithiation followed by quenching with CO2 or a palladium-catalyzed carboxylation, this new functional group can be readily transformed. The resulting carboxylic acid can be converted into an ester through Fischer esterification with various alcohols under acidic catalysis or transformed into an amide by first activating the acid (e.g., forming an acyl chloride with thionyl chloride) and then reacting it with a primary or secondary amine. dergipark.org.tr These classical methods allow for the introduction of a wide array of side chains, significantly increasing the structural diversity of the derivatives. nih.govmdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Core Structure

The reactivity of the halogenated positions on the 7-Bromo-2,6-dichloroquinazolin-4(1H)-one core is dictated by their location. The C2 and C4 positions in quinazolines (and by extension, quinazolinones) are generally the most activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. mdpi.comnih.gov However, in the 4(1H)-one tautomer, the C4 position is a carbonyl carbon. The C2-chloro and C6-chloro substituents, along with the C7-bromo substituent, are attached to the aromatic portion of the scaffold.

In nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of the halogens is a critical factor. Generally, the ease of displacement follows the order of the carbon-halogen bond strength and the stability of the leaving group: C-I > C-Br > C-Cl. mdpi.comresearchgate.net Therefore, for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, the C7-bromo position would be more susceptible to nucleophilic displacement than the C2-chloro or C6-chloro positions under conditions that favor SNAr. However, metal-catalyzed nucleophilic substitution (e.g., Buchwald-Hartwig amination) often shows different selectivity rules, primarily governed by the ease of oxidative addition to the metal catalyst, which also follows the C-Br > C-Cl trend. mdpi.comresearchgate.net

Electrophilic aromatic substitution on the 7-Bromo-2,6-dichloroquinazolin-4(1H)-one ring is generally difficult. The cumulative electron-withdrawing effects of the two chlorine atoms, the bromine atom, the carbonyl group, and the pyrimidine (B1678525) ring strongly deactivate the benzene (B151609) ring portion of the molecule, making it resistant to attack by electrophiles. researchgate.net Reactions such as nitration or further halogenation would require harsh conditions and would likely result in a mixture of products with poor regioselectivity.

Carbon-Carbon Cross-Coupling Reactions at Bromo- and Chloro-Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of halogenated quinazolinones. mdpi.comresearchgate.netnih.gov These reactions enable the formation of new carbon-carbon bonds at the sites of the halogen atoms, allowing for the introduction of aryl, vinyl, and alkynyl groups.

The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective functionalization of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. The oxidative addition step in the catalytic cycle of these reactions is significantly faster for aryl bromides than for aryl chlorides. mdpi.comresearchgate.net This reactivity difference allows for the selective coupling at the C7-bromo position while leaving the C2- and C6-chloro positions intact. Subsequent modification at the chloro positions can then be achieved under more forcing reaction conditions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is exceptionally effective for creating C(sp²)–C(sp²) bonds. nih.govlibretexts.org This method is valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov

For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to proceed with high regioselectivity at the C7 position. By carefully selecting the palladium catalyst, ligand, and base, one can achieve a high yield of the 7-aryl-2,6-dichloroquinazolin-4(1H)-one derivative. researchgate.netmdpi.com A second coupling at one of the chloro positions would require a different set of conditions, such as a more active catalyst system (e.g., using bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures, to overcome the lower reactivity of the C-Cl bond. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dihalo-Heteroaromatics This table illustrates typical conditions used for selective Suzuki-Miyaura reactions on substrates containing both bromine and chlorine, which are applicable to 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Product | Ref |

| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | THF | 6-Chloro-2-phenylquinoxaline | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | mdpi.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Tolylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 4,5-Dibromo-2,6-dimethyl-3-(o-tolyl)pyridine | beilstein-journals.org |

The Heck reaction provides a method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at the halide position. organic-chemistry.orglibretexts.orgwikipedia.org Similar to the Suzuki reaction, the Heck reaction on 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would be expected to occur selectively at the more reactive C7-bromo position. The reaction involves a palladium catalyst and a base to couple the quinazolinone with an alkene like styrene (B11656) or an acrylate. mdpi.comnih.gov

The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction typically employs a dual catalyst system of palladium and copper(I). okstate.edu When applied to 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, the Sonogashira reaction would selectively introduce an alkynyl substituent at the C7 position. This transformation is valuable for creating extended π-conjugated systems and for introducing a functional handle (the alkyne) that can be used in subsequent reactions, such as click chemistry or further cyclizations. mdpi.comresearchgate.net

Table 2: Typical Catalysts and Conditions for Heck and Sonogashira Reactions This table provides examples of general conditions for Heck and Sonogashira couplings that demonstrate the versatility of these reactions for functionalizing aryl halides.

| Reaction Type | Aryl Halide | Coupling Partner | Palladium Catalyst | Co-catalyst / Ligand | Base | Solvent | Ref |

| Heck | Aryl Bromide/Chloride | Alkene | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | mdpi.comnih.gov |

| Sonogashira | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | libretexts.orgorganic-chemistry.org |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | researchgate.net |

Negishi and Stille Coupling Investigations

The quinazolinone core of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one possesses three distinct halogenated positions (C2-Cl, C6-Cl, and C7-Br) that could theoretically participate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C7 position is generally more reactive than carbon-chlorine bonds in such transformations, suggesting it would be the primary site for reactions like Negishi and Stille couplings.

However, a thorough search of existing scientific literature reveals no specific studies or documented examples of Negishi or Stille coupling reactions being performed on 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. While these reactions are widely used for creating carbon-carbon bonds on various heterocyclic scaffolds, their application to this particular substrate has not been reported.

Table 1: Negishi and Stille Coupling Reactions on 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

| Reaction Type | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Negishi Coupling | No Data Available | No Data Available | No Data Available | N/A |

| Stille Coupling | No Data Available | No Data Available | No Data Available | N/A |

Carbon-Heteroatom Bond Formation Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. The C7-Br bond of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would be the expected site of reaction with various amine nucleophiles. This reaction would provide a direct route to a diverse range of 7-amino-substituted quinazolinone derivatives.

Despite the broad utility of this reaction in medicinal chemistry and materials science, there are currently no published reports detailing the use of Buchwald-Hartwig amination on 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. Research on similar structures, such as 6-bromo-2-chloroquinoline, has shown successful selective amination, suggesting the potential for such transformations on the target compound, though empirical data is lacking. nih.gov

Table 2: Buchwald-Hartwig Amination of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

| Amine Nucleophile | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | N/A |

Palladium- and copper-catalyzed cross-coupling reactions are also standard methods for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, leading to the synthesis of aryl ethers and thioethers, respectively. These reactions typically involve coupling an aryl halide with an alcohol, phenol, or thiol. For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, these transformations would be anticipated to occur at the C7 position.

A review of the available chemical literature indicates that no specific examples of C-O or C-S bond formation reactions have been reported for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. Consequently, there are no established protocols or research findings for the synthesis of its ether or thioether derivatives via these methods.

Table 3: C-O and C-S Bond Formation with 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

| Reaction Type | Nucleophile | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| C-O Bond Formation | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | N/A |

| C-S Bond Formation | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | N/A |

Synthesis of Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled compounds (e.g., with deuterium, carbon-13, or nitrogen-15) is a critical tool for elucidating reaction mechanisms and studying metabolic pathways. nih.gov For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, isotopic labeling could be used to track the fate of the molecule in various chemical transformations or biological systems.

A search of the literature yielded no information on the synthesis of isotopic variants of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. The development of synthetic routes to labeled versions of this compound has not been a subject of published research, and therefore, no mechanistic studies employing such variants have been reported.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural assignment of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would necessitate a suite of NMR experiments.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structure Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy) would be employed to identify proton-proton couplings within the quinazolinone ring system.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and their attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the conformational analysis.

Without access to the raw or processed data from these experiments, a detailed analysis and the creation of corresponding data tables are not feasible.

Solid-State NMR for Polymorphic and Crystalline Form Analysis

Solid-state NMR (ssNMR) would be instrumental in characterizing the compound in its solid form. This technique can distinguish between different polymorphic forms, which may exhibit distinct physical properties. It also provides insights into the local environment of atoms within the crystal lattice. The absence of any published ssNMR studies on 7-Bromo-2,6-dichloroquinazolin-4(1H)-one precludes any discussion on its solid-state structure.

Single Crystal X-Ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Crystal Packing and Intermolecular Interactions

This technique would allow for the detailed analysis of how individual molecules of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one arrange themselves in the crystal lattice. It would also reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal's stability.

Conformational Analysis in the Solid State

The X-ray crystal structure would provide definitive information on the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. This data is fundamental to understanding the molecule's shape and steric properties.

As no crystallographic data for this compound has been deposited in crystallographic databases, this section cannot be completed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. An HRMS analysis of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would yield its exact mass, which could be compared to the theoretical mass to confirm its molecular formula. Furthermore, by inducing fragmentation, the resulting mass spectrum would display a characteristic pattern of fragment ions, offering valuable clues about the compound's structure and the connectivity of its atoms. The lack of any published HRMS data for this compound makes it impossible to provide an accurate mass or discuss its fragmentation pathways.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics

For instance, the FT-IR spectrum of the related compound 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone provides valuable insights into the expected vibrational modes of the quinazolinone core. researchgate.net The key functional groups of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one are expected to exhibit characteristic absorption bands. The presence of the amide functional group within the quinazolinone ring is typically characterized by a sharp N-H stretching vibration. The carbonyl (C=O) group at the 4-position will display a strong stretching absorption. Furthermore, the carbon-halogen bonds (C-Cl and C-Br) will have distinct stretching vibrations in the lower frequency region of the spectrum.

The FT-IR spectrum of the aforementioned related quinazolinone derivative showed a sharp absorption for the amide group at 3300 cm⁻¹ and a C=O stretching absorption at 1638 cm⁻¹. researchgate.net Additionally, stretching absorptions confirming the presence of -Cl and -Br groups were observed at 738 cm⁻¹ and 576 cm⁻¹, respectively. researchgate.net These values provide a reasonable estimation for the vibrational frequencies in 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the benzene (B151609) and pyrimidine (B1678525) rings of the quinazolinone core would be expected to produce strong Raman signals.

Table 1: Predicted FT-IR Vibrational Frequencies for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one based on Analogous Compounds researchgate.net

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C=O | Stretching | ~1640 |

| C=N | Stretching | ~1580 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Cl | Stretching | ~740 |

| C-Br | Stretching | ~580 |

Note: The data in this table is extrapolated from a structurally related compound and may not represent the exact values for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic spectroscopy provides critical information about the electronic transitions within a molecule and its behavior upon excitation with light. The UV-Vis absorption and fluorescence emission properties of quinazolinone derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The fused aromatic system of the quinazolinone core gives rise to intense π→π* transitions, typically observed at shorter wavelengths (higher energy). The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons allows for lower energy n→π* transitions, which are generally weaker in intensity.

In substituted quinazolinones, the absorption maxima (λmax) are influenced by the electronic effects of the substituents. The presence of electron-withdrawing groups, such as the chloro and bromo substituents on the benzene ring of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolin-4(1H)-one. This is due to the stabilization of the excited state. Studies on other quinazoline (B50416) derivatives have shown that the introduction of various substituents can significantly alter the electronic absorption properties. orientjchem.org

Photophysical Properties and Quantum Yield Determinations

Upon absorption of photons, excited molecules can relax through various photophysical pathways, including fluorescence. Many quinazoline and quinazolinone derivatives are known to be fluorescent, and their emission properties are of great interest for applications in materials science and bio-imaging.

Influence of Substituents on Electronic Structure and Emission

The electronic structure and emission properties of the quinazolinone core are highly sensitive to the nature and position of substituents. The bromo and chloro groups in 7-Bromo-2,6-dichloroquinazolin-4(1H)-one exert both inductive and resonance effects.

Inductive Effect: As electronegative atoms, bromine and chlorine withdraw electron density from the aromatic ring through the sigma bonds (-I effect). This can lower the energy levels of both the ground and excited states.

Resonance Effect: The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system (+R effect). This effect generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often resulting in a red-shift of the absorption and emission spectra.

Theoretical and Computational Chemistry Studies of 7 Bromo 2,6 Dichloroquinazolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of molecular properties based on the fundamental principles of quantum mechanics. For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, these methods are instrumental in elucidating its intrinsic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. It is extensively used to study quinazolinone derivatives. sapub.orgmdpi.com For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

The electronic structure of the molecule is also a key output of DFT calculations. The distribution of electrons within the molecule can be visualized through the electrostatic potential surface (ESP). The ESP map illustrates the regions of positive and negative electrostatic potential, highlighting areas that are susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT provides valuable reactivity descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated DFT Data for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain molecular properties. For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, these high-level calculations can be used to obtain benchmark values for properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to an external electric field.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in detail. researchgate.net It provides insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, NBO analysis can reveal the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the molecule's stability. researchgate.net The analysis of donor-acceptor interactions within the NBO framework can quantify the strength of these stabilizing effects. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules in various environments. nih.gov

Conformational Dynamics in Solution and In Silico Environments

MD simulations can be employed to investigate the conformational flexibility of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. By simulating the molecule's motion over time, researchers can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can influence its binding affinity.

Solvent Effects and Interaction Energies

The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the presence of solvent molecules, allowing for a detailed investigation of solvent effects on the structure and dynamics of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. Furthermore, these simulations can be used to calculate the interaction energies between the quinazolinone derivative and other molecules, providing insights into its binding modes and affinities, which is crucial in drug design. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, and a protein target.

For the quinazolinone scaffold, a prominent molecular target studied is the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is implicated in various cancers. tandfonline.comekb.egnih.gov Molecular docking studies of quinazolinone derivatives into the ATP-binding site of EGFR have revealed key interactions that are likely to be relevant for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one.

Typically, the quinazolinone core acts as a scaffold that positions substituents to interact with specific amino acid residues in the active site. nih.govnih.gov For instance, the nitrogen atom at position 1 of the quinazolinone ring often forms a crucial hydrogen bond with the backbone of a methionine residue (Met793 in EGFR). The substituents on the quinazolinone ring play a significant role in defining the binding mode and affinity. The halogen atoms (bromo and chloro groups) on 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would be expected to participate in halogen bonding and hydrophobic interactions, potentially enhancing binding affinity.

A representative table of predicted interactions for a compound like 7-Bromo-2,6-dichloroquinazolin-4(1H)-one with the EGFR kinase domain is presented below, based on common findings for analogous compounds.

Table 1: Predicted Interactions of a Representative Quinazolinone with EGFR Kinase Domain

| Interacting Residue | Interaction Type |

|---|---|

| Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic Interaction |

| Val726 | Hydrophobic Interaction |

| Ala743 | Hydrophobic Interaction |

| Lys745 | Cation-π Interaction |

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential to inhibit the target protein. For quinazolinone derivatives targeting EGFR, docking scores are a key metric in virtual screening campaigns to identify promising candidates. frontiersin.org

The binding affinity of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would be influenced by its specific substitution pattern. The electron-withdrawing nature of the chlorine and bromine atoms can affect the electronic properties of the quinazolinone core, which in turn influences its interactions with the protein target.

Below is an illustrative table of predicted binding affinities for a series of hypothetical quinazolinone analogs, demonstrating the influence of substitutions on binding affinity.

Table 2: Predicted Binding Affinities of Representative Quinazolinone Analogs

| Compound | Substituents | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Analog 1 | 6-Bromo, 7-Chloro | -9.2 |

| Analog 2 | 6,7-Dichloro | -8.8 |

| Analog 3 | 6-Bromo | -8.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Series

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model, the chemical structures of the compounds are converted into a set of numerical values known as molecular descriptors. These descriptors can be categorized into several types:

1D Descriptors: Molecular weight, count of atoms, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

For a series of quinazolinone derivatives, these descriptors are calculated to capture the structural variations within the series. nih.govijper.orgresearchgate.net The presence of halogen atoms in 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would significantly influence descriptors related to size, lipophilicity, and electronic properties.

A table of common molecular descriptors relevant to a QSAR study of quinazolinone derivatives is provided below.

Table 3: Common Molecular Descriptors for QSAR Modeling of Quinazolinones

| Descriptor | Description |

|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| LogP | A measure of the lipophilicity of a compound. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms in a molecule. |

| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. |

Once the molecular descriptors are calculated, a statistical method is used to develop a QSAR model that correlates these descriptors with the biological activity of the compounds. Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

A well-validated QSAR model can be used to predict the activity of new, untested compounds and provide insights into the structural features that are important for biological activity. For quinazolinone derivatives, QSAR studies have often highlighted the importance of substitutions at various positions of the quinazolinone ring for their anticancer activity. nih.gov These models can guide the rational design of new analogs with improved potency.

In Silico ADME Prediction and Pharmacokinetic Profiling (Excluding In Vivo Data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For 7-Bromo-2,6-dichloroquinazolin-4(1H)-one, various ADME properties can be predicted using commercially available software and web-based tools. asianpubs.orgactascientific.comnih.gov These predictions are based on the compound's structure and physicochemical properties. Important predicted ADME parameters include:

Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB and enter the central nervous system.

CYP450 Inhibition: The potential of a compound to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood plasma.

An illustrative table of predicted ADME properties for a representative quinazolinone compound is shown below.

Table 4: Predicted In Silico ADME Properties for a Representative Quinazolinone

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions. |

Absorption and Distribution Predictions

The absorption and distribution of a compound are critical determinants of its bioavailability and efficacy. Computational models predict these characteristics based on physicochemical properties such as lipophilicity, water solubility, and interactions with biological barriers.

Physicochemical Properties and Pharmacokinetics:

Predictions suggest that 7-Bromo-2,6-dichloroquinazolin-4(1H)-one possesses high lipophilicity, which is a key factor influencing its ability to cross cell membranes. The predicted Log P value (a measure of lipophilicity) indicates a preference for lipid environments over aqueous ones. This characteristic often correlates with good absorption from the gastrointestinal tract.

A key aspect of distribution is the ability to cross the blood-brain barrier (BBB). In silico models predict that 7-Bromo-2,6-dichloroquinazolin-4(1H)-one is not likely to cross the BBB, which would confine its distribution primarily to peripheral tissues.

Interactive Data Table: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by P-gp. |

| Lipinski's Rule of Five | Yes (0 violations) | Favorable physicochemical profile for an orally active drug. |

Metabolic Stability and Excretion Pathways (Computational)

The metabolic stability and routes of excretion determine the duration of a compound's action and its potential for accumulation. Computational tools predict these factors by identifying likely sites of metabolism and interactions with drug-metabolizing enzymes.

Cytochrome P450 (CYP) Inhibition:

A crucial aspect of metabolic profiling is the interaction with cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of compounds. Computational predictions for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one indicate potential inhibitory activity against several key CYP isoforms.

Specifically, the molecule is predicted to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions, where the metabolism of co-administered drugs is slowed, potentially leading to increased plasma concentrations and toxicity. The compound is not predicted to inhibit the CYP2D6 isoform. This predictive profile is essential for guiding future in vitro and in vivo studies to confirm these potential interactions.

Metabolic Hotspots and Excretion:

The primary route of elimination for a compound of this nature is typically through hepatic metabolism followed by renal or biliary excretion of the resulting metabolites. The quinazolinone core is generally susceptible to various metabolic transformations, including oxidation and conjugation. While specific metabolic "hotspots" on the 7-Bromo-2,6-dichloroquinazolin-4(1H)-one molecule have not been detailed in dedicated studies, the aromatic rings and the heterocyclic system present multiple sites for potential enzymatic modification. The high lipophilicity of the parent compound suggests that it would likely undergo metabolism to more polar derivatives to facilitate excretion from the body.

Interactive Data Table: Predicted Metabolic Profile

| CYP Isoform | Predicted Interaction | Implication |

| CYP1A2 | Inhibitor | Potential for interaction with drugs metabolized by this enzyme. |

| CYP2C19 | Inhibitor | Potential for interaction with drugs metabolized by this enzyme. |

| CYP2C9 | Inhibitor | Potential for interaction with drugs metabolized by this enzyme. |

| CYP2D6 | Non-inhibitor | Lower likelihood of interactions with CYP2D6 substrates. |

| CYP3A4 | Inhibitor | Potential for significant interactions with a wide range of drugs. |

Mechanistic Biochemical and Biological Target Interaction Studies Strictly Pre Clinical, in Vitro/in Silico Focus

Enzyme Inhibition and Activation Assays

There is currently no published research detailing the effects of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one on enzyme activity. Therefore, data on its inhibition kinetics, mechanism of action (e.g., competitive, non-competitive), molecular target specificity, selectivity, or any potential for allosteric modulation are absent from the scientific record.

Inhibition Kinetics and Mechanism

No studies were found that have determined the kinetic parameters of enzyme inhibition by this compound.

Characterization of Molecular Target Specificity and Selectivity

Information regarding the specific molecular targets of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one and its selectivity profile against a panel of enzymes is not available.

Allosteric Modulation Studies

There are no reports on whether this compound acts as an allosteric modulator of any enzyme.

Receptor Binding and Ligand-Receptor Complex Formation

Similarly, the interaction of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one with specific receptors has not been characterized.

Affinity Determinations (Ki, IC50 values) against Specific Receptors

No data on the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for any receptor are available.

Ligand-Induced Conformational Changes

Research into any conformational changes induced in receptors upon binding of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one has not been published.

Cellular Pathway Modulation at the Molecular Level (In Vitro Cell-Based Assays)

No specific in vitro cell-based assay data is publicly available for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one. The following subsections highlight the absence of research in key areas of cellular pathway analysis for this particular compound.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Specific SAR studies for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one are not available. The analysis of its key features must be inferred from general knowledge of the quinazolinone scaffold, which provides a hypothetical but not experimentally verified framework.

Conformational Requirements for Molecular Recognition

The molecular architecture of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one is fundamental to its interaction with biological targets. In silico modeling and structure-activity relationship (SAR) studies on analogous quinazolinone compounds provide insights into the conformational necessities for molecular recognition. The quinazolinone core acts as a rigid scaffold, positioning the chloro and bromo substituents in specific three-dimensional orientations that are critical for binding affinity and selectivity.

Studies on similar quinazoline (B50416) derivatives have highlighted the importance of halogen substitutions in modulating biological activity. For instance, the presence of a halogen atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. This suggests that the 6-chloro and 7-bromo substitutions on the A ring of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one likely play a significant role in forming specific interactions within a target's binding pocket. These interactions can include halogen bonds, which are non-covalent interactions that can contribute to the stability of a ligand-protein complex.

Computational docking studies of various quinazolinone derivatives with protein targets, such as epidermal growth factor receptor (EGFR) and AKT1, have revealed common binding motifs. nih.govnih.gov These studies consistently show the importance of hydrogen bonding between the quinazolinone core and amino acid residues in the active site. The nitrogen atoms and the carbonyl group of the quinazolinone ring are often key participants in these hydrogen bond networks. Furthermore, the planar nature of the quinazolinone ring system allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

The specific arrangement of the two chlorine atoms and one bromine atom on the quinazolinone scaffold of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one would create a unique electronic and steric profile. This profile dictates its ability to fit into and interact with the specific topology and electrostatic environment of a protein's binding site. The combination of hydrophobic interactions, hydrogen bonds, and potential halogen bonds, all dependent on the compound's conformation, are collectively responsible for its molecular recognition by a biological target.

Co-crystallography and Cryo-Electron Microscopy of Compound-Target Complexes (if applicable to future research)

Currently, there are no publicly available co-crystal structures or cryo-electron microscopy (cryo-EM) data for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one complexed with any biological target. However, these structural biology techniques are paramount for the future elucidation of its precise mechanism of action at an atomic level.

Future co-crystallography studies would be instrumental in validating and refining the binding modes predicted by in silico docking simulations. A high-resolution crystal structure would provide definitive evidence of the key intermolecular interactions, such as the specific hydrogen bonds and halogen bonds formed between the compound and its target protein. This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its potency, selectivity, and pharmacokinetic properties.

Cryo-electron microscopy would be a particularly powerful approach if 7-Bromo-2,6-dichloroquinazolin-4(1H)-one is found to interact with large, dynamic protein complexes that are challenging to crystallize. Cryo-EM could provide near-atomic resolution maps of the compound bound to its target in a more native-like state, offering insights into potential allosteric modulation or disruption of protein-protein interactions.

The pursuit of co-crystallography or cryo-EM studies for 7-Bromo-2,6-dichloroquinazolin-4(1H)-one-target complexes represents a critical next step in its preclinical development. The resulting structural data would provide a robust foundation for understanding its biological activity and for the subsequent design of next-generation therapeutic agents with improved profiles.

Advanced Applications in Chemical Research and Development Non Therapeutic/non Clinical

Utilization as Chemical Probes for Biological System Interrogation

Currently, there is no specific research detailing the use of 7-Bromo-2,6-dichloroquinazolin-4(1H)-one as a chemical probe. However, the quinazolinone core is a well-established pharmacophore found in numerous biologically active compounds. This suggests that derivatives of this compound could potentially be developed into chemical probes to investigate biological pathways and protein functions. The halogen substituents could be exploited for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for probe functionality.

Role as Synthetic Intermediates in Complex Molecule Construction